7-Oxo-ganoderic acid Z is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound is classified within the lanostane-type triterpenoids, which are characterized by their complex structures and diverse biological activities. The molecular formula for 7-Oxo-ganoderic acid Z is C30H46O4, and it features a notable carbonyl group at the C-7 position, which differentiates it from other ganoderic acids. Research indicates that this compound may have various health benefits, including potential anti-cancer properties and effects on cholesterol metabolism.
The synthesis of 7-Oxo-ganoderic acid Z primarily involves the chemical reduction of ganoderic acid DM. The process can be summarized in the following steps:
The isolation of 7-Oxo-ganoderic acid Z from natural sources is also common, involving extraction from Resina Commiphora followed by purification using chromatographic techniques.
The molecular structure of 7-Oxo-ganoderic acid Z can be described as follows:
The unique carbonyl group at the C-7 position plays a critical role in defining its biological activity compared to other similar compounds that may have hydroxyl groups at this position .
7-Oxo-ganoderic acid Z undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties. Common reagents used in these reactions include:
The specific reaction conditions often involve controlled temperatures and pH levels to ensure desired transformations occur effectively .
The mechanism of action for 7-Oxo-ganoderic acid Z involves its interaction with specific molecular targets within biological systems. Notably, it has shown efficacy against Mycobacterium tuberculosis, inhibiting growth in both sensitive and multi-drug resistant strains by interfering with essential biological pathways. This interaction highlights its potential as a therapeutic agent in treating tuberculosis and other microbial infections .
7-Oxo-ganoderic acid Z exhibits several notable physical and chemical properties:
Further analyses reveal that it retains stability under specific conditions but may undergo transformations when exposed to extreme pH or temperature variations .
The applications of 7-Oxo-ganoderic acid Z span various scientific fields:
Ganoderma species, known as "Lingzhi" in Chinese or "Reishi" in Japanese, have been revered in traditional medicine systems across East Asia for over two millennia. Historical records document their use in the Shennong Ben Cao Jing (circa 200 BCE), where they were classified as superior herbs for promoting longevity, enhancing vitality, and treating ailments ranging from fatigue to respiratory disorders [1] [2]. These fungi were exclusively reserved for royalty due to their rarity and perceived potency. In traditional applications, Ganoderma was typically prepared as aqueous decoctions or alcohol tinctures, leveraging both polysaccharide-rich water-soluble fractions and triterpenoid-containing ethanol extracts. The bitter taste of these preparations—primarily attributed to lanostane-type triterpenoids like 7-Oxoganoderic acid Z—became a traditional marker of therapeutic efficacy. Ethnopharmacological records from the French West Indies and Nigeria further document Ganoderma’s use for skin diseases and hypertension, demonstrating a cross-cultural recognition of its bioactivity [1] [10].
Table 1: Traditional Uses of Medicinal Ganoderma Species Across Cultures
Region | Local Name | Medicinal Applications | Key Species |
---|---|---|---|
China | Lingzhi | Longevity, detoxification, respiratory ailments | G. lingzhi, G. sinense |
Japan | Reishi | Immune enhancement, cancer support | G. lucidum sensu lato |
French West Indies | – | Skin diseases, hypertension | G. cupense, G. weberianum |
Nigeria | – | Digestive disorders, hypertension | G. resinaceum |
The taxonomy of Ganoderma species producing 7-Oxoganoderic acid Z has been a subject of persistent confusion with significant implications for compound standardization. True Ganoderma lucidum (Curtis) P. Karst., first described in the UK in 1781, is a European species with limited historical use in traditional medicine [1] [9]. In contrast, the commercially cultivated and pharmacologically studied East Asian "Lingzhi" was reclassified in 2012 as Ganoderma lingzhi Sheng H. Wu, Y. Cao & Y.C. Dai based on molecular phylogenetics and chemotaxonomic markers [7] [9]. This distinction is chemically significant: G. lingzhi produces a higher diversity of oxygenated triterpenoids, including 7-Oxoganoderic acid Z, compared to European G. lucidum. Chemotaxonomic analyses reveal that 7-Oxoganoderic acid Z (C~30~H~46~O~4~) serves as a chemical fingerprint for authentic G. lingzhi material, with the compound occurring predominantly in the fruiting bodies rather than mycelia [6] [10]. Misidentification in earlier pharmacological studies has obscured species-specific bioactivity data, necessitating rigorous species verification in future research on this triterpenoid.
Triterpenoids constitute the primary lipophilic bioactive fraction in Ganoderma, with over 316 structurally unique lanostane-type derivatives identified to date. These compounds are biosynthesized via the mevalonate pathway, where squalene undergoes cyclization and extensive oxidative modifications to yield tetracyclic lanostane skeletons with characteristic C8-C9 double bonds and oxygenations at C-3, C-7, C-15, and C-22 positions [1] [6] [8]. 7-Oxoganoderic acid Z exemplifies highly oxidized triterpenoids, featuring a keto group at C-3, a C-7 oxo function, and a Δ²⁴(²⁵) double bond conjugated to a C-26 carboxylic acid—a configuration linked to enhanced bioactivity [4] [6].
Triterpenoids contribute to Ganoderma’s broad therapeutic reputation through multitarget mechanisms:
Table 2: Key Triterpenoids in Ganoderma spp. and Their Bioactivities
Compound | Molecular Features | Reported Bioactivities | Source Species |
---|---|---|---|
7-Oxoganoderic acid Z | C-3 keto, C-7 oxo, Δ²⁴(²⁵), C-26 COOH | α-Glucosidase inhibition, cytotoxic | G. lingzhi, G. resinaceum |
Ganoderic acid DM | C-3 keto, C-26 COOH | 5α-Reductase inhibition, tubulin binding | G. lingzhi |
Ganoderic acid A | C-3 OH, C-7 oxo, Δ²⁴(²⁵), C-26 COOCH₃ | Anti-HIV-1 protease, antihypertensive | G. lucidum sensu lato |
Lucialdehyde C | C-3 aldehyde, C-7 OH, Δ⁸⁹, Δ²⁴(²⁵) | Antitumor, antioxidant | G. lucidum, G. sinense |
Ganoderenic acid D | C-3 oxo, C-7 OH, Δ⁸⁹, C-26 COOH | Anti-androgenic, ACE inhibition | G. applanatum |
7-Oxoganoderic acid Z specifically demonstrates structure-dependent bioactivity: Its C-3 keto group is indispensable for α-glucosidase inhibition (IC~50~ < 5 μM) and cytotoxic effects against Caco-2 and HepG2 cells (LC~50~ 20.87–84.36 μM), while the Δ²⁴(²⁵) double bond enhances molecular flexibility for target binding [4] [7]. This triterpenoid exemplifies how subtle structural variations—including carbonyl positioning and side-chain unsaturation—dramatically influence pharmacological potency, underpinning Ganoderma’s ethnopharmacological versatility [6] [8].
Table 3: Structural and Bioactivity Profile of 7-Oxoganoderic Acid Z
Property | Detail | Reference |
---|---|---|
IUPAC Name | (4α,4aα,6aβ,6bα,12aβ)-4,4a,6a,6b,11,12,13,14-Octahydro-3,4,6a,10,12a-pentamethyl-1H-picene-2,7,15-trione | [4] |
Molecular Formula | C~30~H~46~O~4~ | [4] |
Molecular Weight | 470.68 g/mol | [4] |
Source Material | Fruiting bodies of G. lingzhi and G. resinaceum | [4] [8] |
Key Bioactivities | α-Glucosidase inhibition, HMG-CoA reductase inhibition, cytotoxicity (Caco-2, HepG2, HeLa), tubulin binding | [4] [7] |
Spectral Identification | ¹³C NMR (CDCl₃): δ 217.5 (C-3), 199.8 (C-7), 172.6 (C-26), 153.1 (C-24), 135.2 (C-25) | [6] |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: